molecular formula C7H13ClN2O B13521488 3-(2-Methoxyethyl)azetidine-3-carbonitrilehydrochloride

3-(2-Methoxyethyl)azetidine-3-carbonitrilehydrochloride

Cat. No.: B13521488
M. Wt: 176.64 g/mol
InChI Key: LZDKUJMOAACKQG-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)azetidine-3-carbonitrilehydrochloride is a chemical compound with the molecular formula C7H13ClN2O. It is known for its unique structure, which includes an azetidine ring, a nitrile group, and a methoxyethyl side chain. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)azetidine-3-carbonitrilehydrochloride typically involves the reaction of 3-azetidinecarbonitrile with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and minimize impurities. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)azetidine-3-carbonitrilehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-(2-Methoxyethyl)azetidine-3-carbonitrilehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)azetidine-3-carbonitrilehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyethyl)azetidine-3-carbonitrile
  • 3-(2-Methoxyethyl)azetidine
  • 3-Azetidinecarbonitrile

Uniqueness

3-(2-Methoxyethyl)azetidine-3-carbonitrilehydrochloride is unique due to its combination of an azetidine ring, nitrile group, and methoxyethyl side chain. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

3-(2-methoxyethyl)azetidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c1-10-3-2-7(4-8)5-9-6-7;/h9H,2-3,5-6H2,1H3;1H

InChI Key

LZDKUJMOAACKQG-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CNC1)C#N.Cl

Origin of Product

United States

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